

Application Note: Quantification of RC-3095 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: RC-3095
Cat. No.: B10781932

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **RC-3095**, a bombesin/gastrin-releasing peptide (GRP) antagonist, in human plasma.^{[1][2]} The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C8 reversed-phase column for chromatographic separation. Detection is achieved via multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies of **RC-3095**.^{[1][2]}

Introduction

RC-3095 is a synthetic antagonist of the bombesin/gastrin-releasing peptide receptor and has been investigated for its potential role in cancer therapy.^{[1][3][4]} Accurate quantification of **RC-3095** in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of **RC-3095** in human plasma.^[1]

Experimental

Materials and Reagents

- **RC-3095** (99% purity)
- Acetonitrile (HPLC grade)
- Formic acid (analytical grade)
- Trifluoroacetic acid (TFA)
- Ultrapure water
- Blank human plasma from healthy, drug-free volunteers, treated with sodium heparin as an anticoagulant.[2]

Equipment

- HPLC system (e.g., Hewlett-Packard, Model 1100 or equivalent) with a binary pump.[2]
- Triple quadrupole mass spectrometer (e.g., Applied Biosystems or equivalent).[2]
- C8 analytical column (150 mm x 4.6 mm i.d.).[1]
- Autosampler
- Vortex mixer
- Centrifuge

Protocols

Standard and Quality Control (QC) Sample Preparation

- **Stock Solution:** Prepare a stock solution of **RC-3095** in water at a concentration of 1 mg/mL. [2]
- **Calibration Standards:** Prepare calibration standards by spiking blank human plasma with the stock solution to achieve final concentrations of 20, 50, 100, 200, 500, 1000, 2000, 5000, and 10,000 ng/mL.[2]

- Quality Control Samples: Prepare QC samples in blank plasma at concentrations of 60 ng/mL (Low QC), 600 ng/mL (Medium QC), and 8000 ng/mL (High QC).[2]

Plasma Sample Preparation

- Pipette 0.2 mL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[1][2][5]
- Add 0.4 mL of cold acetonitrile to precipitate proteins.[1][2][5]
- Vortex the mixture for 40 seconds.[2]
- Centrifuge at 3000 x g for 1 minute.[2]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Chromatographic Conditions: A C8 analytical column (150 mm x 4.6 mm i.d.) is used for chromatographic separation.[1] The mobile phase consists of:

- Mobile Phase A: Water with 0.1% TFA[2]
- Mobile Phase B: Acetonitrile with 0.1% TFA[2]

A gradient elution is performed over a 10-minute chromatographic run.[1]

Mass Spectrometry Conditions: The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2] Key parameters are:

- Ionization Mode: Electrospray (positive)[2]
- Capillary Voltage: 5.5 kV[2]
- Collision Gas: Nitrogen[2]
- Multiple Reaction Monitoring (MRM) Transition for **RC-3095**: m/z 553.9 → 144.1[2]

- Declustering Potential (DP): 31 V[2]
- Collision Energy (CE): 45 eV[2]
- Collision Exit Potential (CXP): 10 V[2]

Data Analysis

The concentration of **RC-3095** in unknown samples is determined by interpolating the peak area from the calibration curve constructed using a weighted ($1/x^2$) least-squares linear regression.[2]

Quantitative Data Summary

Parameter	Value	Reference
Linearity Range	20 - 10,000 ng/mL	[1][2][5]
Correlation Coefficient (r^2)	> 0.994	[1][2][5]
Between-Run Precision (RSD%)		
60 ng/mL	5.7%	[1]
600 ng/mL	7.1%	[1]
8000 ng/mL	6.8%	[1]
Between-Run Accuracy (%)		
60 ng/mL	± 0.0%	[1]
600 ng/mL	+ 2.1%	[1]
8000 ng/mL	+ 3.1%	[1]

Experimental Workflow



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Caption: Workflow for **RC-3095** quantification in plasma.

Signaling Pathway

There is no signaling pathway to be described for this analytical method.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reproducible means for the quantification of **RC-3095** in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it well-suited for high-throughput analysis in support of clinical and preclinical pharmacokinetic studies.

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